molecular formula C7H9F3O B14015155 2-(Trifluoromethyl)cyclopentane-1-carbaldehyde

2-(Trifluoromethyl)cyclopentane-1-carbaldehyde

Cat. No.: B14015155
M. Wt: 166.14 g/mol
InChI Key: SODDPEOYGQGMMT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C7H9F3O. It is characterized by a cyclopentane ring substituted with a trifluoromethyl group and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopentane with trifluoromethyl iodide in the presence of a strong base, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclopentane-1-carbaldehyde involves its reactivity with various chemical species. The aldehyde group can form Schiff bases with amines, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the cyclopentane ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

Molecular Formula

C7H9F3O

Molecular Weight

166.14 g/mol

IUPAC Name

2-(trifluoromethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h4-6H,1-3H2

InChI Key

SODDPEOYGQGMMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(F)(F)F)C=O

Origin of Product

United States

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